

Understanding Cy5.5-SE for Amine Labeling: A Technical Guide

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Compound of Interest

Compound Name:	Cy5.5-SE
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine5.5-Succinimidyl Ester (**Cy5.5-SE**), a near-infrared (NIR) fluorescent dye widely utilized for covalently labeling biomolecules. This document details the core principles of **Cy5.5-SE** chemistry, experimental protocols for amine labeling, and key quantitative data to empower researchers in their experimental design and execution.

Core Principles of Cy5.5-SE Labeling

Cy5.5 is a member of the cyanine dye family, characterized by two nitrogen atoms connected by a polymethine chain.^{[1][2]} This structure results in a high extinction coefficient and fluorescence emission in the near-infrared spectrum, making it an ideal probe for in-vivo imaging due to reduced background autofluorescence and deeper tissue penetration.^{[3][4]}

The Cy5.5 molecule is functionalized with an N-hydroxysuccinimide (NHS) ester group, rendering it reactive towards primary amines (-NH₂).^{[5][6]} This allows for the straightforward covalent labeling of various biomolecules, including proteins, peptides, antibodies, and amine-modified nucleic acids.^{[7][8][9]} The reaction between the Cy5.5-NHS ester and a primary amine forms a stable amide bond.^{[5][10]} This labeling reaction is highly pH-dependent, with optimal conditions typically occurring at a slightly alkaline pH of 8.3-8.5.^{[1][8][11]} At this pH, the primary amino groups are deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is minimized.^{[8][11]}

Quantitative Data

The photophysical and chemical properties of **Cy5.5-SE** are critical for experimental design and data analysis. The following table summarizes key quantitative data for Cy5.5 and its NHS ester derivative.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~675 nm	
Emission Maximum (λ_{em})	~694 nm	
Extinction Coefficient	~190,000 - 250,000 M ⁻¹ cm ⁻¹	[6][12]
Molecular Weight (Cy5.5-SE)	Varies by salt form (e.g., ~1317.7 g/mol for triethylammonium salt)	
Quantum Yield (Cy5)	~0.2	[12]
Optimal pH for Labeling	8.3 - 8.5	[1][8]
Solubility	Soluble in DMSO and DMF	[8]
Storage Conditions	-20°C, protected from light	[1]

Experimental Protocols

The following sections provide detailed methodologies for a typical amine labeling experiment using **Cy5.5-SE**.

Reagent Preparation

3.1.1. Biomolecule Solution:

- The biomolecule to be labeled must be in an amine-free buffer.[1][13] Buffers containing Tris or glycine are not suitable as they will compete for reaction with the **Cy5.5-SE**.[13][14]
- Recommended buffers include phosphate-buffered saline (PBS), bicarbonate buffer, or HEPES.[13]

- The pH of the biomolecule solution should be adjusted to 8.3-8.5 using 1 M sodium bicarbonate or a similar base.[1][8]
- For optimal labeling efficiency, the protein concentration should be between 2-10 mg/mL.[1]

3.1.2. **Cy5.5-SE** Stock Solution:

- Immediately before use, dissolve the **Cy5.5-SE** powder in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mM.[1][8]
- Vortex the solution to ensure the dye is fully dissolved.[1]

Labeling Reaction

The molar ratio of **Cy5.5-SE** to the biomolecule is a critical parameter that influences the degree of labeling (DOL). A common starting point for antibody labeling is a 10:1 molar ratio of dye to protein.[1]

- Slowly add the calculated volume of the **Cy5.5-SE** stock solution to the biomolecule solution while gently vortexing.[1]
- Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle shaking.[1]
- After the incubation period, the reaction can be stopped by adding a quencher reagent or by proceeding directly to the purification step.[15]

Purification of the Labeled Conjugate

Purification is essential to remove unreacted **Cy5.5-SE** and hydrolyzed dye, which can interfere with downstream applications.[4]

- Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common method for separating the larger labeled biomolecule from the smaller, free dye molecules.[4][13] Spin columns are a rapid option for smaller sample volumes.[4][16]

- Dialysis: This method can also be used to remove free dye, although it is generally a slower process.[13]

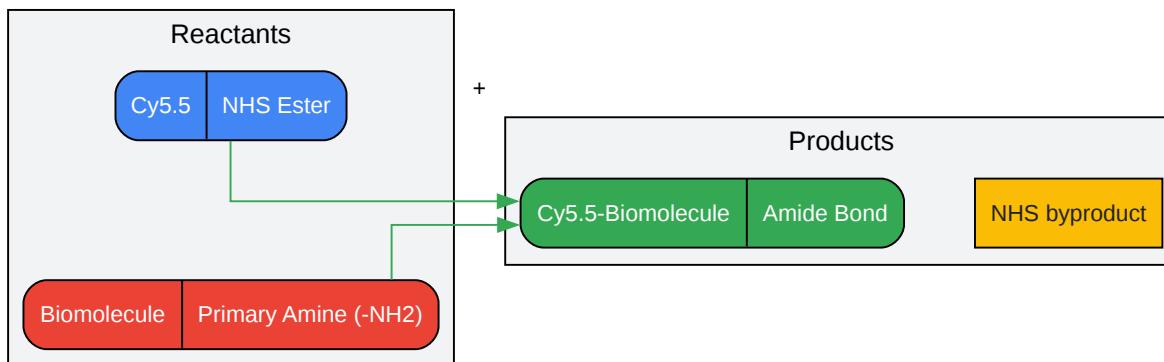
Characterization of the Conjugate

After purification, it is important to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. The DOL can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~675 nm).[4]

Visualizations

Amine Labeling Reaction

The following diagram illustrates the chemical reaction between **Cy5.5-SE** and a primary amine on a biomolecule, resulting in a stable amide bond.

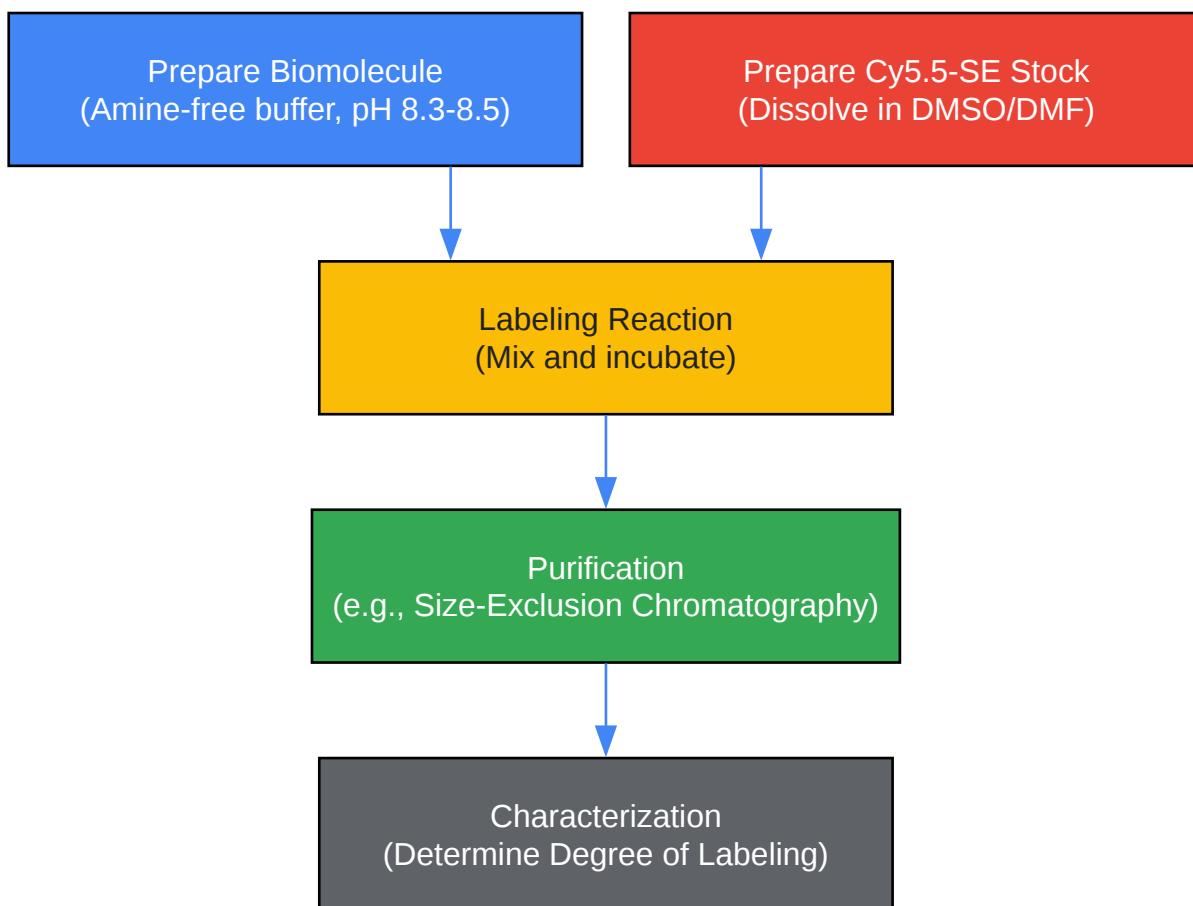


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Caption: **Cy5.5-SE** reacts with a primary amine to form a stable conjugate.

Experimental Workflow

This diagram outlines the key steps involved in a typical **Cy5.5-SE** labeling experiment, from reagent preparation to the final characterization of the labeled biomolecule.



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Caption: Workflow for labeling biomolecules with **Cy5.5-SE**.

Applications

Cy5.5-labeled biomolecules are instrumental in a variety of research and development applications, including:

- In Vivo Imaging: Tracking the biodistribution of therapeutic agents and imaging disease states.[3][6]
- Targeted Drug Delivery: Visualizing the accumulation of drugs at specific target sites.[3]
- Fluorescence Microscopy and Flow Cytometry: Detecting and quantifying specific proteins or cells.[5][7]
- Fluorescence Resonance Energy Transfer (FRET): Studying molecular interactions.[7]

In conclusion, **Cy5.5-SE** is a versatile and powerful tool for fluorescently labeling biomolecules for a wide range of applications. By understanding the underlying chemistry and following optimized protocols, researchers can successfully generate highly sensitive probes for their specific research needs.

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